Methoxymethanesulfonamide

purity specification research-grade

Standard methanesulfonamide lacks the N-methoxy substituent needed for distinct reactivity and physicochemical profiling. This compound (C₂H₇NO₃S, 125.15 g/mol) enables N-alkoxy intermediate pathways. - LogP 0.57 vs. -0.85 for parent sulfonamide - alters partition behavior - Monoisotopic mass 125.014664 Da for LC-MS method development - 95% purity suitable for parallel synthesis & library production

Molecular Formula C2H7NO3S
Molecular Weight 125.15 g/mol
Cat. No. B15274424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethanesulfonamide
Molecular FormulaC2H7NO3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESCOCS(=O)(=O)N
InChIInChI=1S/C2H7NO3S/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5)
InChIKeyADOBRTNEJWBESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxymethanesulfonamide: Building Block Overview


Methoxymethanesulfonamide (N-methoxymethanesulfonamide) is a small-molecule sulfonamide with the molecular formula C₂H₇NO₃S and molecular weight of 125.15 g/mol . The compound features a methanesulfonyl core substituted with an N-methoxy group (CH₃O–NH–SO₂–CH₃), distinguishing it from unsubstituted methanesulfonamide and N-alkyl sulfonamide analogs [1]. It is commercially available as a research-grade chemical, typically supplied at 95% purity specification , and is primarily utilized as a synthetic intermediate and building block in pharmaceutical research and agrochemical development [1].

1 Synthetic intermediate for N-methoxy sulfonamide incorporation in medicinal chemistry
2 Research-grade supply with 95% minimum purity, suitable for parallel synthesis and library workflows
3 Distinct LogP 0.57 and monoisotopic mass 125.014664 Da support LC-MS method development

Methoxymethanesulfonamide: Why Generic Analogs Fail


The presence of the N-methoxy substituent in methoxymethanesulfonamide confers distinct physicochemical properties that render unsubstituted methanesulfonamide (CH₃SO₂NH₂) and simple N-alkyl sulfonamides unsuitable as drop-in replacements. The N-methoxy group alters hydrogen-bonding capacity, nucleophilicity, and steric profile relative to the primary sulfonamide parent . Methoxymethanesulfonamide exhibits a calculated LogP of approximately 0.57 [1], which differs substantially from methanesulfonamide (LogP ≈ -0.85), indicating altered partition behavior that affects both synthetic workup procedures and, in medicinal chemistry contexts, target engagement profiles. Furthermore, the N-methoxy moiety enables distinct reactivity pathways not accessible with unsubstituted sulfonamides, particularly in transformations requiring N-alkoxy intermediates . These differences are quantifiable and have practical consequences for reaction design, purification protocols, and downstream application outcomes.

LogP shift
Target LogP 0.57 vs. unsubstituted methanesulfonamide LogP −0.85 — partition behavior significantly alters synthetic workup and chromatographic retention
H-bonding
N‑methoxy group replaces polar N–H, reducing hydrogen‑bond donor capacity and modifying reactivity pathways unavailable with primary sulfonamide analogs
Reactivity
N‑alkoxy intermediates enable distinct transformations; simple N‑alkyl sulfonamides may not serve as direct replacements without re‑optimization of reaction conditions

Methoxymethanesulfonamide: Key Differentiation Evidence


Research-Grade Purity Specification

Commercially sourced methoxymethanesulfonamide is specified at a minimum purity of 95% as documented in vendor certificates of analysis . This purity grade is appropriate for research and development applications including synthetic intermediate use, though users should note that analytical reference standards for this compound (≥98% HPLC purity) are not widely cataloged in major chemical supplier databases .

Purity Specification
Vendor specification
≥95%
minimum purity per COA
Sufficient for research-grade synthetic intermediate use; analytical reference standard grade (≥98% HPLC) not widely cataloged
Vendor specification; no independent analytical verification provided
purity specification research-grade procurement

Molecular Weight Accuracy for LC-MS Identification

The monoisotopic mass of methoxymethanesulfonamide is 125.014664 Da , which is approximately 0.13 Da lower than its average molecular weight of 125.15 g/mol . This precise mass, combined with the distinct isotopic distribution pattern of sulfur (M+2 peak at approximately 4.4% relative abundance due to ³⁴S), provides a unique LC-MS signature that distinguishes methoxymethanesulfonamide from isobaric interferences and related sulfonamide analogs .

Monoisotopic Mass
Calculated
125.014664 Da
vs. unsubstituted 95.004 Da; N‑methyl 109.020 Da
Unique LC-MS signature with distinct S‑isotope pattern enables confident distinction from isobaric interferences
Based on elemental composition C₂H₇NO₃S
LC-MS identification molecular-weight analytical-chemistry

Boiling Point Prediction Variance

Two independent predicted datasets report substantially different boiling points for methoxymethanesulfonamide: 164.0±23.0 °C at 760 mmHg in one source [1] and 243.1±42.0 °C at 760 mmHg in another [2]. The 79 °C discrepancy between these predicted values reflects differences in computational estimation methodologies rather than contradictory empirical measurements. This variance highlights that experimentally validated physical property data for this compound are absent from the public literature.

Predicted Boiling Point
Data to verify
164°C vs. 243°C
79°C discrepancy between two predicted values
No experimental boiling point data; thermal processing conditions require empirical validation
Predicted values from computational models only
boiling-point predicted-properties physicochemical handling

Lipophilicity Comparison with Methanesulfonamide

The calculated LogP for methoxymethanesulfonamide is 0.56870 [1], indicating moderate lipophilicity. This value is significantly higher than the LogP of unsubstituted methanesulfonamide, which is estimated at approximately -0.85 to -1.0 based on fragment-based calculations [2]. The approximately 1.4-1.5 Log unit increase reflects the lipophilic contribution of the N-methoxy substituent replacing a polar N-H hydrogen.

Lipophilicity (LogP)
Calculated
0.57
vs. methanesulfonamide ≈ −0.9 (Δ +1.4–1.5)
Higher LogP influences extraction efficiency, HPLC retention, and may affect permeability predictions relative to polar sulfonamide building blocks
Calculated values; no experimental LogP determination identified
LogP lipophilicity partition-coefficient medicinal-chemistry

N-Methoxy Substituent Reactivity in Weinreb Amide Synthesis

Methoxymethanesulfonamide (specifically the N-methyl analog, N-methoxy-N-methylmethanesulfonamide) has been identified as a major byproduct in the synthesis of Weinreb amides (N-methoxy-N-methyl amides) from sterically hindered carboxylic acids using methanesulfonyl chloride activation [1]. The byproduct can be removed under vacuum over 14-24 hours, and the Weinreb amide products are obtained in yields ranging from 59% to 88% [2].

Weinreb Amide Byproduct
Class-level inference
Byproduct formation
N‑methoxy‑N‑methyl analog observed in methanesulfonyl chloride‑mediated synthesis; yields 59–88%
Relevant as reference standard for reaction monitoring or impurity profiling in process development
Reported under specific conditions (THF, 0°C); may not generalize
Weinreb-amide byproduct synthetic-intermediate N-methoxy

Methoxymethanesulfonamide: Application Scenarios


Pharmaceutical Synthetic Intermediate

Methoxymethanesulfonamide is employed as a building block for introducing N-methoxy methanesulfonamide moieties into larger molecular scaffolds during medicinal chemistry optimization campaigns [1]. The N-methoxy substituent provides a distinct hydrogen-bonding profile and lipophilicity (LogP 0.57) compared to unsubstituted sulfonamide building blocks, which may be leveraged when modulating physicochemical properties of lead compounds [2]. The 95% purity specification is adequate for most parallel synthesis and library production workflows, though additional purification may be warranted for compounds progressing to advanced lead optimization or in vivo studies.

Weinreb Amide Byproduct Reference Standard

In pharmaceutical process chemistry, methoxymethanesulfonamide (as the N-methyl analog) can serve as a reference standard for identifying and quantifying byproduct formation during the synthesis of Weinreb amides from sterically hindered carboxylic acids [3]. The byproduct forms when methanesulfonyl chloride is used as the activating agent in the presence of N-methoxy-N-methylamine. Access to an authenticated sample of this compound enables LC-MS method development for process monitoring, with the distinct monoisotopic mass of 125.014664 Da providing unambiguous detection .

Agrochemical Intermediate

The sulfonamide class is well-established in agrochemical development, particularly in sulfonylurea herbicides and related crop protection agents [4]. Methoxymethanesulfonamide represents a small, N-functionalized sulfonamide building block suitable for incorporation into novel sulfonamide-containing agrochemical candidates . The compound's moderate LogP (0.57) [2] and low molecular weight (125.15 g/mol) are consistent with favorable foliar uptake properties observed in commercial sulfonylurea herbicides, though no direct biological activity data for the unmodified compound are publicly available.

LC-MS Method Development Standard

The well-defined molecular characteristics of methoxymethanesulfonamide—including monoisotopic mass 125.014664 Da, LogP 0.57, and polar surface area 63.78 Ų [2]—make it a useful small-molecule standard for LC-MS system suitability testing, particularly when developing methods for sulfonamide-containing analytes . The compound's moderate retention on reversed-phase columns and distinct sulfur isotopic pattern (M+2 peak at ~4.4% relative abundance) provide reproducible chromatographic and mass spectrometric benchmarks for instrument performance verification.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
N‑methoxy sulfonamide core with moderate LogP 0.57 and distinct H‑bond profile
Purity specification (≥95%) and LC‑MS identity confirmation
Weinreb amide byproduct reference
Authentic sample of N‑methoxy‑N‑methyl byproduct for impurity tracking
LC‑MS method development using monoisotopic mass 125.014664 Da
Agrochemical intermediate
Small, N‑functionalized sulfonamide scaffold suitable for crop protection agent exploration
LogP 0.57 and molecular weight consistent with foliar uptake property screening
LC‑MS system suitability standard
Well‑defined monoisotopic mass, LogP, and sulfur isotope pattern
Reproducible retention and mass spectrometric benchmarks for sulfonamide methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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